molecular formula C15H18O2 B14431410 8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 81842-02-6

8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene

Cat. No.: B14431410
CAS No.: 81842-02-6
M. Wt: 230.30 g/mol
InChI Key: WPFQOARMQLDYCY-UHFFFAOYSA-N
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Description

8-Benzyl-1,4-dioxaspiro[45]dec-7-ene is a chemical compound with the molecular formula C14H18O2 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene typically involves the reaction of benzyl bromide with 1,4-dioxaspiro[4.5]dec-7-ene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction could produce benzyl alcohols.

Scientific Research Applications

8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets. The benzyl group can engage in π-π interactions with aromatic residues in proteins, while the spirocyclic structure provides rigidity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]dec-7-ene: Lacks the benzyl group, making it less hydrophobic and potentially less interactive with biological targets.

    8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane: Similar structure but with an ether linkage, which may alter its reactivity and interaction with enzymes.

Uniqueness

8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene is unique due to its combination of a spirocyclic core and a benzyl group. This structure imparts specific chemical and biological properties that are not present in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

81842-02-6

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

8-benzyl-1,4-dioxaspiro[4.5]dec-7-ene

InChI

InChI=1S/C15H18O2/c1-2-4-13(5-3-1)12-14-6-8-15(9-7-14)16-10-11-17-15/h1-6H,7-12H2

InChI Key

WPFQOARMQLDYCY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC=C1CC3=CC=CC=C3)OCCO2

Origin of Product

United States

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